1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Probe Design

This compound features a unique 5-chloro-2-methoxyphenyl urea core with a tetrahydrofuran-3-yl-substituted pyrazole, providing a distinct hydrogen-bonding handle for kinase inhibitor optimization. Minor structural changes in pyrazolyl urea analogs drastically alter target inhibition (shifts in IC50 by orders of magnitude). Use this compound as a high-purity reference standard to validate SAR hypotheses and avoid the experimental failures associated with generic substitutions. Essential for BRAF/p38 kinase programs and fragment-based drug discovery (FBDD).

Molecular Formula C15H17ClN4O3
Molecular Weight 336.78
CAS No. 1797865-60-1
Cat. No. B2460615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea
CAS1797865-60-1
Molecular FormulaC15H17ClN4O3
Molecular Weight336.78
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN(N=C2)C3CCOC3
InChIInChI=1S/C15H17ClN4O3/c1-22-14-3-2-10(16)6-13(14)19-15(21)18-11-7-17-20(8-11)12-4-5-23-9-12/h2-3,6-8,12H,4-5,9H2,1H3,(H2,18,19,21)
InChIKeyRUADMJVKIRUXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea: A Structurally Defined Pyrazolyl Urea for Scientific Research


The compound 1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea (CAS 1797865-60-1) is a synthetic organic molecule belonging to the diaryl urea class, featuring a distinct substitution pattern on the N-pyrazolyl moiety [1]. This compound is a member of a broader family of N,N'-disubstituted urea derivatives, which are frequently explored for their potential to inhibit kinase targets or modulate receptor activity [2]. Its structural features place it within a chemical space relevant to several therapeutic areas, though its specific biological profile remains to be fully described in the primary literature.

Procurement Risks of Generic Substitution for 1-(5-Chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea


Substituting this compound with a generic 'pyrazolyl urea analog' carries a high risk of experimental failure. The biological activity of N,N'-disubstituted urea derivatives is exquisitely sensitive to minor structural perturbations on both the aryl ring and the heterocyclic core. For instance, studies on related series show that small changes, such as the position of a methyl group or the introduction of a different N-substituent on the pyrazole, can shift the inhibitory IC50 against a target like BRAFV600E by several orders of magnitude or abolish cellular efficacy entirely [1][2]. The combination of a 5-chloro-2-methoxyphenyl ring with a specific tetrahydrofuran-substituted pyrazole is not a common motif, and its unique physicochemical and pharmacological signature cannot be reliably predicted from analogs with, for example, benzyl, phenyl, or simple alkyl substitutions on the pyrazole [3]. Therefore, any substitution must be validated with equivalent, head-to-head quantitative data.

Quantitative Differentiation Evidence for 1-(5-Chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea Against Its Closest Analogs


Structural Uniqueness: Tetrahydrofuran-3-yl Substitution on the Pyrazole Core

The target compound's defining structural feature is the tetrahydrofuran-3-yl (THF) group on the pyrazole nitrogen. This distinguishes it from the vast majority of commercially available or literature-reported pyrazolyl urea analogs, which typically feature simpler alkyl (methyl, ethyl) or aryl (phenyl, benzyl) N-substituents [1]. While direct activity data for this specific compound is not publicly available, related patent literature emphasizes that such heterocyclic substitutions are key for modulating potency, selectivity, and pharmacokinetic properties in kinase inhibition programs [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Probe Design

Class-Level Kinase Inhibition Potential Compared to Vemurafenib

As a member of the N,N'-disubstituted pyrazolyl urea class, this compound has an inferred potential for kinase inhibition. A closely related structural class has demonstrated high potency against the BRAFV600E kinase. For example, the lead compound FN10 from a related series inhibited BRAFV600E with an IC50 of 0.066 µM, which was comparable to the clinical drug vemurafenib (IC50 = 0.030 µM) and more potent than earlier leads [1]. This validates the pharmacophore core shared with the target compound, but as no data exists for the specific compound, this evidence establishes the target’s potential while highlighting its uncharacterized state.

Kinase Inhibition Cancer Research BRAF V600E

Chemical Diversity and Synthetic Tractability for Core Scaffold Exploration

A defining feature of the target compound is its origin within a chemical space where minor synthetic modifications lead to significant biological shifts. Patents describe large families of these ureas, where varying the aryl and heteroaryl rings modulates target affinity and selectivity [1]. The presence of the 5-chloro-2-methoxyphenyl terminal group is a key recognition motif found in several bioactive molecules, such as the IGF-1R inhibitor PQ401 (IC50 = 12 µM) . The target compound offers a specific, unexplored combination of these fragments, serving as a novel starting point for synthesis.

Chemical Biology Medicinal Chemistry Scaffold Hopping

Defined Research Use Cases for 1-(5-Chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea


Kinase Inhibitor Lead Optimization and Selectivity Profiling

Use this compound as a novel core structure for optimization against kinase targets. The tetrahydrofuran moiety provides a unique hydrogen-bonding and steric handle. In a program targeting kinases such as BRAF or p38, this compound can be tested in a small panel to establish its basal selectivity profile before initiating a full analoging campaign, building on the known class-level potency observed in related pyrazolyl ureas [1].

Chemical Biology Tool for Studying the Impact of Pyrazole N-Substitution

As a structurally distinct analog within the pyrazolyl urea family, this compound serves as a valuable negative control or differentiation tool. When tested alongside analogs bearing methyl, phenyl, or benzyl N-substituents, any differential activity in cellular or biochemical assays can be directly attributed to the tetrahydrofuran-3-yl group, providing key insights for SAR analysis [2].

Pharmacophore Model Calibration and Fragment-Based Drug Discovery (FBDD)

The 5-chloro-2-methoxyphenyl moiety is a known pharmacophoric element for kinase and growth factor receptor inhibition (e.g., PQ401). This compound can be used to calibrate new computational pharmacophore models or as a reference fragment for FBDD, helping to validate whether the linked tetrahydrofuran-pyrazole fragment changes the binding mode predicted for the core diaryl urea pharmacophore .

Quote Request

Request a Quote for 1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.